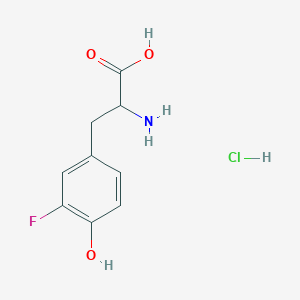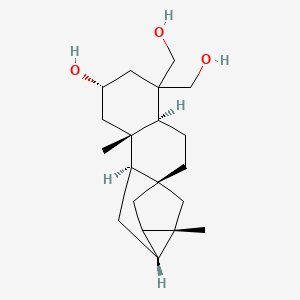![molecular formula C22H24N2O5 B13401309 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Gly-OH, also known as fluorenylmethyloxycarbonyl-valine-glycine, is a dipeptide commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Gly-OH typically involves the coupling of Fmoc-protected valine with glycine. One common method involves dissolving Fmoc-Val-OH in a suitable solvent such as dry tetrahydrofuran (THF) and adding coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at low temperatures . The reaction mixture is then stirred until the coupling is complete, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of Fmoc-Val-Gly-OH often employs automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly increasing the efficiency and yield of peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Val-Gly-OH undergoes various chemical reactions, including:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group using a base such as piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DCC and DMAP.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: DCC and DMAP in THF
Cleavage: TFA
Major Products Formed
The major products formed from these reactions include longer peptide chains and the free amino acids after deprotection and cleavage .
Applications De Recherche Scientifique
Chemistry
Fmoc-Val-Gly-OH is widely used in the field of organic chemistry for the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology
In biological research, Fmoc-Val-Gly-OH is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Medicine
In medicine, Fmoc-Val-Gly-OH is used in the development of peptide-based therapeutics, including vaccines and enzyme inhibitors .
Industry
Industrially, Fmoc-Val-Gly-OH is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Mécanisme D'action
The mechanism of action of Fmoc-Val-Gly-OH involves the selective protection of the amino terminus by the fluorenylmethyloxycarbonyl group. This allows for controlled reactions at other functional groups, facilitating the synthesis of complex peptides. The fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine
Fmoc-Val-OH: Fluorenylmethyloxycarbonyl-valine
Fmoc-Ala-Gly-OH: Fluorenylmethyloxycarbonyl-alanine-glycine
Uniqueness
Fmoc-Val-Gly-OH is unique due to its specific combination of valine and glycine, which imparts distinct properties to the resulting peptides. The presence of valine provides hydrophobic characteristics, while glycine offers flexibility, making this compound particularly useful in the synthesis of peptides with specific structural and functional requirements .
Propriétés
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMPPRIMKZLKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
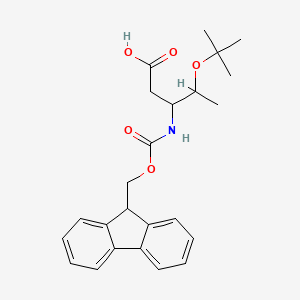
![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
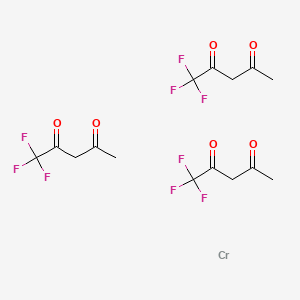
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)
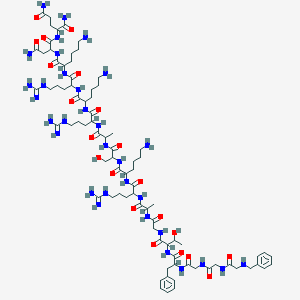
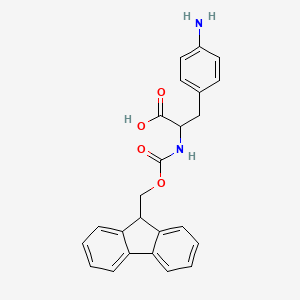
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
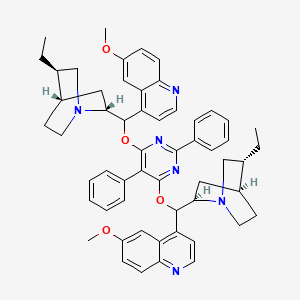

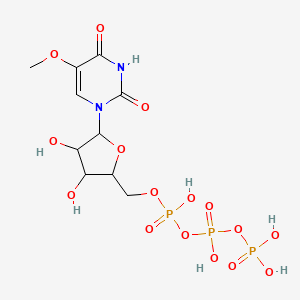
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
